molecular formula C24H20FNO5S B2362558 1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one CAS No. 866809-89-4

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

Cat. No. B2362558
M. Wt: 453.48
InChI Key: MXDXRPJWPNHZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one” is a chemical compound with the molecular formula C24H20FNO5S . It’s not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of 24 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The molecular weight is 453.48.

Scientific Research Applications

Fluorescent Probing and Imaging

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one derivatives have been applied in the development of fluorescent probes for biological and biochemical applications. A notable example is a highly sensitive fluorescent probe designed for the fast recognition of DTT (1, 4-dithiothreitol), which plays crucial roles in biology, biochemistry, and biomedicine. This probe, based on a two-photon fluorescent design, allows for rapid DTT detection within seconds and has been successfully used for one- and two-photon imaging of DTT in HepG2 cells, showcasing low cytotoxicity (Sun et al., 2018).

Organic Synthesis and Catalyst-Free Reactions

The compound has also found utility in organic synthesis, particularly in catalyst-free green synthesis processes. For example, novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives were synthesized via a one-pot four-component reaction under ultrasonic conditions. This method highlights an effective approach with advantages such as high yields, shorter reaction times, and simple workup procedures, demonstrating the compound's utility in facilitating environmentally friendly synthesis methods (Govindaraju et al., 2016).

C-H Bond Functionalization

Another significant application is in C-H bond functionalization, where copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates was achieved. This method employed an 8-aminoquinoline moiety as the bidentate directing group, leading to the synthesis of various aryl sulfones with excellent regioselectivity and good yields. This showcases the compound's role in facilitating novel methods for C-H sulfonylation, contributing to the development of sulfone-based pharmaceuticals and materials (Liu et al., 2015).

Anticancer Activity

In pharmacological research, some novel sulfonamide derivatives, potentially related to or derived from the compound , have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research suggests that derivatives with certain structural modifications exhibit potent anticancer properties, highlighting the compound's relevance in the development of new anticancer agents (Ghorab et al., 2015).

properties

IUPAC Name

1-benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-6-4-3-5-7-16)15-23(24(19)27)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDXRPJWPNHZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

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